Ácido (3-fluoro-4-(metilcarbamoyl)fenil)borónico

Descripción general

Descripción

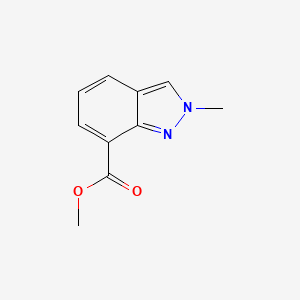

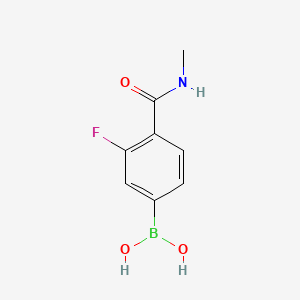

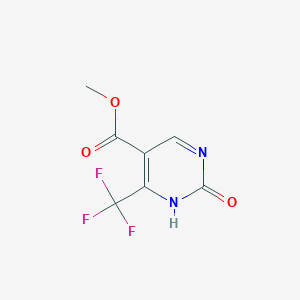

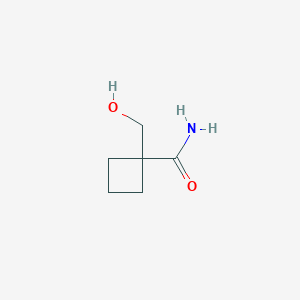

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro and a methylcarbamoyl group

Aplicaciones Científicas De Investigación

Chemistry: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The boronic acid group can interact with biological targets such as enzymes, making it a valuable scaffold for developing enzyme inhibitors.

Industry: The compound finds applications in the development of advanced materials, including liquid crystals and polymers. Its unique reactivity allows for the creation of materials with tailored properties.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be utilized in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura coupling, the boronic acid acts as a nucleophilic organic group. During the transmetalation phase of the reaction, the boronic acid group is transferred from boron to palladium . This forms a new Pd–C bond, effectively linking the two organic groups .

Biochemical Pathways

The compound’s role in the suzuki–miyaura coupling suggests it plays a part in the formation of carbon–carbon bonds, which are fundamental to organic chemistry and biochemistry .

Pharmacokinetics

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen exposure may affect its stability and, potentially, its bioavailability.

Result of Action

Its role in the suzuki–miyaura coupling reaction suggests it contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of complex organic compounds.

Action Environment

Environmental factors such as temperature and oxygen levels can influence the action, efficacy, and stability of 3-Fluoro-4-(methylcarbamoyl)phenylboronic acid. As mentioned, the compound should be stored in an inert atmosphere at 2-8°C , indicating that it may be sensitive to these conditions.

Análisis Bioquímico

Biochemical Properties

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes. The boronic acid group in (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is essential for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Cellular Effects

The effects of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid can modulate the activity of kinases, enzymes that are pivotal in cell signaling pathways. By inhibiting specific kinases, this compound can alter gene expression patterns and affect cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid exerts its effects through several mechanisms. The boronic acid group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These temporal effects are essential for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid can exhibit toxic effects, including cellular damage and organ dysfunction. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies .

Metabolic Pathways

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with cellular targets. Understanding the metabolic pathways of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is essential for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid can accumulate in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction proceeds efficiently in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: Industrial production of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The fluoro and methylcarbamoyl groups on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium periodate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Substituted phenyl derivatives.

Comparación Con Compuestos Similares

(3-Fluorophenyl)boronic acid: Lacks the methylcarbamoyl group, making it less versatile in certain synthetic applications.

(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a fluoro and methylcarbamoyl group, leading to different reactivity and applications.

(4-Trifluoromethylphenyl)boronic acid: Features a trifluoromethyl group, which imparts different electronic properties compared to the fluoro and methylcarbamoyl groups.

Uniqueness: (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a fluoro and a methylcarbamoyl group on the phenyl ring. This combination of substituents provides a distinct electronic environment and reactivity profile, making it a valuable compound for diverse applications in synthesis and drug development.

Propiedades

IUPAC Name |

[3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSXSBGNMOZTJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660187 | |

| Record name | [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849833-86-9 | |

| Record name | [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(methylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

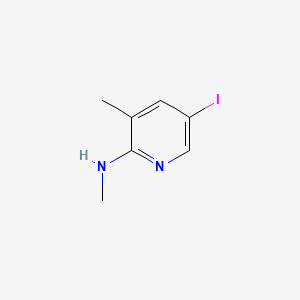

![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1387835.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)

![7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1387839.png)

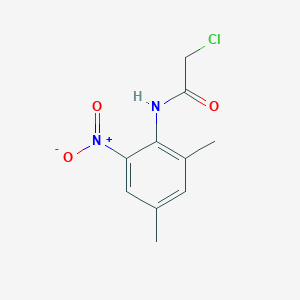

![1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone](/img/structure/B1387842.png)

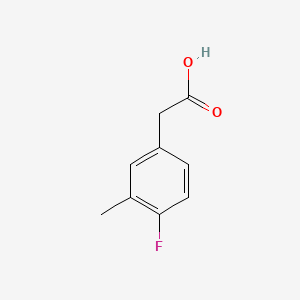

![{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B1387846.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(methylthio)-, methyl ester](/img/structure/B1387853.png)